Bilobalide
説明
Chemical Structure and Physicochemical Properties of Bilobalide
Molecular Composition and Structural Characteristics
This compound (C15H18O8, molecular weight 326.30 g/mol) is a polycyclic compound featuring three lactone rings fused into a tetracyclic framework. The core structure consists of a bicyclo[3.3.0]octane skeleton fused to two γ-lactones and one δ-lactone, with a tert-butyl group at the C9 position. Its IUPAC name, (1S,4R,7R,8S,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione , reflects the intricate arrangement of oxygen atoms and stereocenters.
Key structural features include:
- Three lactone rings : Two five-membered γ-lactones (rings A and C) and one six-membered δ-lactone (ring B).
- Steric congestion : The tert-butyl group at C9 creates a bowl-shaped conformation, shielding internal protons from chemical reagents.
- Hydroxyl groups : Two hydroxyls at C7 and C9 participate in intramolecular hydrogen bonds, stabilizing the folded conformation.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C15H18O8 | |
| CAS Registry Number | 33570-04-6 | |
| Melting point | >300°C | |
| Boiling point | 651.7±55.0 °C (predicted) | |
| Density | 1.56±0.1 g/cm³ (predicted) |
Stereochemical Features and Conformational Dynamics
This compound contains six stereocenters (C1, C4, C7, C8, C9, C11) arranged in a (1S,4R,7R,8S,9R,11S) configuration, contributing to an information density of 1.63 mcbits/ų. This stereochemical complexity arises from:
- Asymmetric synthesis : The Corey and Crimmins syntheses established contiguous stereocenters via radical-mediated annulations, leveraging early transition states to minimize steric repulsion.
- Conformational rigidity : The tert-butyl group and lactone rings enforce a rigid, concave structure, limiting rotational freedom. Computational studies reveal that the bowl-shaped geometry occludes internal protons (e.g., Hk and Hi), rendering them inaccessible to oxidation.
Notably, this compound undergoes pH-dependent conformational changes:
- Acid stability : The oxetane acetal in synthetic intermediates persists in 1.5 M DCl due to steric clash destabilizing ring-opening transition states.
- Base-induced rearrangement : Treatment with DBU or KHMDS triggers translactonization to iso-bilobalide, reversing the lactone connectivity (Figure 1). This rearrangement, driven by lone-pair delocalization and Bürgi-Dunitz angle proximity, highlights the molecule’s dynamic behavior under basic conditions.
Solubility and Stability Profiles
This compound’s solubility and stability are governed by its polar lactones and hydrophobic tert-butyl group:
Solubility
| Solvent | Solubility | Conditions | Source |
|---|---|---|---|
| DMSO | 65 mg/mL (199.2 mM) | 25°C | |
| Methanol | Slightly soluble | 25°C | |
| Acetone | Slightly soluble | 25°C | |
| Water | Insoluble | 25°C |
Stability
- Thermal stability : Decomposes above 300°C without melting.
- pH sensitivity :
- Light sensitivity : Degrades under UV exposure due to lactone photolysis.
The pKa of 11.74±0.40 (predicted) indicates deprotonation at physiological pH, influencing its interaction with biological targets like GABAA receptors.
特性
IUPAC Name |
(1S,4R,7R,8S,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLPUWBMSBJXER-YDGSQGCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@]1(C[C@H]2[C@@]3([C@]14[C@H](C(=O)O[C@H]4OC3=O)O)CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873207 | |
| Record name | Bilobalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33570-04-6 | |
| Record name | Bilobalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33570-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bilobalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033570046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bilobalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5aH,9H-Furo[2,3-b]furo[3',2':2,3]cyclopenta[1,2-c]furan-2,4,7(3H,8H)-trione, 9-(1,1-dimethylethyl)-10,10a-dihydro-8,9-dihydroxy-, (3aS,5aR,8R,8aS,9R,10aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BILOBALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M81D2O8H7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Traditional Solvent Extraction
Conventional extraction of bilobalide relies on polar solvents to isolate terpene trilactones from Ginkgo biloba leaves. Aqueous ethanol (30–70%) at 60–80°C effectively solubilizes this compound and ginkgolides, with subsequent liquid-liquid partitioning using ethyl acetate to separate lactones from polar impurities. For example, a 30% ethanol extract boiled for 3 hours achieves preliminary enrichment, followed by ethyl acetate washes to remove flavonoids and ginkgolic acids. This baseline method yields this compound at 0.5–1.2% dry leaf weight but requires further purification due to co-extraction of structurally similar ginkgolides.
Oxidative Degradation-Assisted Extraction
Innovative protocols leverage hydrogen peroxide’s oxidative stability to degrade emulsifying agents while preserving terpene trilactones. Boiling leaf extracts with 0.5–1.0% H₂O₂ for 30 minutes disrupts cell wall polysaccharides, reducing emulsion formation during ethyl acetate partitioning. Post-oxidation, basic washes (pH 9–10) with sodium bicarbonate eliminate residual acids, followed by charcoal filtration to adsorb pigments. This approach enhances this compound recovery to 2.4–3.1% with 60–70% total lactone purity, minimizing downstream purification demands.
Chromatographic Purification Techniques
Industrial-scale production employs sequential chromatography to isolate this compound from ginkgolides. Polyamide resin columns (30–60 mesh) eluted with 30–75% ethanol fractionate lactones based on polarity, with this compound eluting in 30–40% ethanol fractions due to its lower molecular weight. Subsequent silica gel chromatography using ethyl acetate/hexane (3:7) further resolves this compound (Rf = 0.35) from ginkgolide B (Rf = 0.28). Crystallization from ethanol/water (30% v/v) yields needle-like this compound crystals with 97.2% HPLC purity.
Table 1: Comparison of this compound Extraction Methods
Synthetic Approaches
Total Synthesis of this compound
The first total synthesis of this compound, reported by Shenvi et al., addresses its congested bicyclo[3.3.0]octane core and five stereocenters. Retrosynthetic analysis divides the molecule into a γ-lactone fragment and a spirocyclic ketone, connected via a Reformatsky reaction. Key steps include:
- Catalytic Asymmetric Reformatsky Reaction : Zn-mediated coupling of ethyl bromodifluoroacetate with a β,γ-unsaturated ketone achieves α-selectivity (dr > 20:1) using a chiral bisoxazoline ligand.
- Bromine Migration : ¹³C isotopic labeling revealed unexpected bromine transposition during lactonization, resolved via DFT calculations identifying a low-energy-shift pathway.
- Oxetane Stability : The C4–C7 oxetane resists acid hydrolysis (1.5 M DCl) due to steric hindrance from adjacent tert-butyl groups, enabling its retention during late-stage functionalization.
Computational Insights into Reaction Mechanisms
Density functional theory (DFT) simulations elucidate the Reformatsky reaction’s stereochemical outcome, attributing α-selectivity to a Zimmerman-Traxler transition state stabilized by π-stacking between the ligand and substrate. Additionally, the activation barrier for bromine migration (ΔG‡ = 23.1 kcal/mol) aligns with experimental observations of 85% yield at 80°C.
Industrial-Scale Production Techniques
Patent Analysis of Extraction Protocols
Patent US9084755B2 details a multi-step extraction-crystallization process yielding this compound-rich mixtures:
- Primary Extraction : Refluxing dried leaves with 70% ethanol (3 × 8 hours) concentrates terpene trilactones.
- Solvent Partitioning : Ethyl acetate extraction at pH 5.0 removes 90% of ginkgolic acids.
- Crystallization : Cooling 30% ethanol solutions precipitates this compound (31.2–42.5%) alongside ginkgolides A (20.0–45.0%) and B (10.0–30.0%).
Table 2: this compound Content in Patent-Derived Batches
| Batch | This compound (%) | Ginkgolide A (%) | Ginkgolide B (%) | Total Lactones (%) |
|---|---|---|---|---|
| 1 | 42.5 | 25.4 | 18.7 | 97.2 |
| 2 | 31.2 | 28.8 | 28.2 | 96.8 |
| 3 | 35.8 | 28.5 | 26.2 | 97.1 |
Crystallization and Fractionation Strategies
Crystallization parameters critically influence this compound purity. Slow cooling (0.5°C/min) of 30% ethanol solutions promotes selective nucleation, yielding >95% lactone content. For ginkgolide-free this compound, preparative HPLC with a C18 column (MeOH:H₂O = 65:35) achieves 99.2% purity, albeit at 45% recovery.
Analytical Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 220 nm detection) quantifies this compound using a gradient of methanol (65→100%) over 30 minutes, yielding a retention time of 12.3 minutes. Calibration curves (R² = 0.999) confirm linearity across 0.1–10 mg/mL, with LOD = 0.05 μg/mL.
Spectroscopic Structural Verification
¹H NMR (600 MHz, CDCl₃) identifies this compound via characteristic signals at δ 5.78 (H-10, d, J = 10.2 Hz), δ 4.32 (H-3, m), and δ 1.24 (C-15 tert-butyl). High-resolution MS (ESI+) confirms the molecular ion [M+Na]⁺ at m/z 353.1462 (calc. 353.1465).
化学反応の分析
Molecular Editing via Lactone-to-Lactam Conversion
Bilobalide’s lactone rings undergo regioselective transformations with nucleophiles:
-
Cascade Reactions with Amines : Alkylamines (e.g., benzylamine) trigger lactone-to-lactam conversion, yielding analogues like BB01 –BB15 . Hydrazine forms bis-lactam BB14 .
-
Suzuki-Miyaura Coupling : N-Arylated analogues (BB18 –BB32 ) are synthesized via Cu-mediated coupling with aryl boronic acids (40–85% yields) .
Representative Lactam Analogues
| Substrate | Product | Key Features |
|---|---|---|
| This compound + benzylamine | BB01 (lactam) | Pyrrolidine appendage |
| This compound + 3-pyridyl-BA | BB27 | Heteroaromatic functionalization |
Radical Scavenging and Antioxidant Mechanisms
This compound neutralizes reactive oxygen species (ROS) via hydrogen-atom transfer (HAT):
-
Thermodynamic Preferences :
HAT Energetics for Key Sites
| Reaction Site | Radical Species | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|
| C10-H | - OH | 8.3 | −15.2 |
| C3OH-H | - OCH₃ | 12.1 | +5.8 |
| C10OH-H | - OOCH=CH₂ | 14.7 | −2.4 |
Data sourced from DFT calculations in water .
Acid-Stable Oxetane Acetal Formation
The oxetane acetal intermediate exhibits unusual stability:
-
Acid Resistance : Persists in 1.5 M DCl/THF-d₈/D₂O due to steric hindrance upon ring-opening .
-
Stereochemical Relay : The acetal’s stability enables enantioselective synthesis by preserving stereochemical information .
Biosynthetic Pathways and Degradation
This compound originates from partial degradation of ginkgolides:
-
Precursor Pathway : Derived from geranylgeranyl pyrophosphate (GGPP) via abietenyl cation intermediates .
-
Lactonization : Residual carboxyl/alcohol groups form trilactone rings after oxidative cleavage of diterpene precursors .
This compound’s reactivity is defined by its strained lactone scaffold, enabling late-stage oxidations, lactam diversification, and radical scavenging. These properties underpin its synthetic utility and biological activity, while computational models provide mechanistic clarity for its antioxidant behavior.
科学的研究の応用
Neuroprotective Effects
Alzheimer’s Disease
Bilobalide has shown promise in treating Alzheimer's disease by reducing neuroinflammation and promoting the clearance of amyloid-beta (Aβ) plaques. Research indicates that this compound inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins IL-1β and IL-6 in astrocytes exposed to Aβ. Additionally, it enhances the expression of Aβ degrading enzymes like neprilysin and insulin-degrading enzyme, facilitating Aβ clearance in both cell cultures and mouse models of Alzheimer's disease .
Cerebral Ischemia
Studies have demonstrated that this compound can protect against oxidative damage caused by cerebral ischemia. It improves mitochondrial function and reduces neuronal death, indicating its potential as a therapeutic agent for stroke-related injuries .
Anti-Inflammatory Properties
Osteoarthritis
this compound exhibits significant anti-inflammatory effects in osteoarthritis models. In vitro studies showed that it inhibits the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in chondrocytes stimulated by interleukin-1β. In vivo studies using rat models revealed that this compound treatment reduced joint pain and inflammation while protecting against extracellular matrix degradation .
Inflammatory Bowel Disease
Research indicates that this compound can alleviate symptoms of inflammatory bowel disease by inhibiting M1 macrophage polarization through the nuclear factor kappa B (NF-κB) signaling pathway. In experimental colitis models, this compound treatment resulted in reduced levels of inflammatory cytokines and improved overall colon health .
Pulmonary Applications
Idiopathic Pulmonary Fibrosis
Recent studies suggest that this compound may have therapeutic applications in idiopathic pulmonary fibrosis (IPF). In animal models, it demonstrated protective effects against bleomycin-induced lung damage, significantly reducing alveolar inflammation and fibrosis. This positions this compound as a potential candidate for treating chronic lung diseases characterized by inflammation and tissue remodeling .
Summary Table of this compound Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neuroprotection | Reduces neuroinflammation; promotes Aβ clearance | Inhibits TNF-α, IL-1β, IL-6; enhances Aβ degrading enzymes |
| Osteoarthritis | Anti-inflammatory; protects cartilage | Reduces iNOS, COX-2; alleviates joint pain |
| Inflammatory Bowel Disease | Modulates macrophage polarization; inhibits NF-κB pathway | Decreases inflammatory cytokines; improves colon health |
| Idiopathic Pulmonary Fibrosis | Protects against lung tissue damage | Reduces alveolar inflammation; mitigates fibrosis |
作用機序
類似化合物の比較
ビロバライドは、ギンコライドなど、イチョウに含まれる他のテルペノイド化合物と比較されることが多いです。 ビロバライドとギンコライドは、どちらも類似の生合成経路を共有していますが、ビロバライドは、独自のtert-ブチル置換基とその特異的な神経保護作用と抗炎症作用により、ユニークです。類似の化合物には、以下が含まれます。
- ギンコライドA
- ギンコライドB
- ギンコライドC
- ギンコライドJ
- ギンコライドK
ビロバライドは、そのユニークな構造と特定の生物活性により、さまざまな治療用途に役立つ貴重な化合物となっています。
類似化合物との比較
Comparison with Similar Compounds
Structural and Chemical Comparisons
Key Insight : this compound’s smaller size and fewer lactone rings confer distinct physicochemical properties compared to ginkgolides, influencing bioavailability and receptor interactions .
Pharmacological Mechanisms
Key Insight : this compound’s multi-target effects (e.g., AMPK, STAT3, GABAₐ) contrast with ginkgolides’ glycine receptor selectivity, underscoring divergent therapeutic niches .
Pharmacokinetics and Toxicity
Key Insight : this compound’s favorable safety profile and bioavailability make it more suitable for chronic conditions compared to ginkgolides, which may interact with hepatic enzymes .
生物活性
Bilobalide is a natural sesquiterpene trilactone derived from the leaves of the Ginkgo biloba tree. It is known for its diverse biological activities, particularly its neuroprotective, antioxidative, anti-inflammatory, and cardiovascular protective properties. This compound has gained attention in pharmacological research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders and inflammatory conditions.
Neuroprotective Effects
This compound has been extensively studied for its neuroprotective properties, particularly against oxidative stress and neuronal damage. Research indicates that this compound can protect neurons from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies have shown that this compound enhances neurite outgrowth in PC12 cells, a model for neuronal differentiation and function, suggesting its potential role in promoting neural regeneration .
- Antioxidant Activity : this compound exhibits significant radical scavenging capabilities, which help mitigate oxidative damage in neuronal cells. It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), contributing to its protective effects against oxidative stress .
- Inhibition of Apoptosis : Studies have demonstrated that this compound reduces neuronal death in models of brain ischemia by inhibiting free radical generation and promoting cell survival pathways .
Anti-inflammatory Properties
This compound also has notable anti-inflammatory effects. It has been shown to suppress macrophage activation and polarization, which are critical processes in the inflammatory response. In a study involving dextran sulfate sodium (DSS)-induced colitis in mice, this compound treatment resulted in reduced levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α .
Key Findings
- Reduction of Cytokine Expression : this compound significantly decreased the expression of pro-inflammatory markers in treated macrophages and colitis models.
- Inhibition of NF-κB Pathway : The compound was found to inhibit the nuclear translocation of p65, a subunit of NF-κB, thereby reducing inflammation .
Cardiovascular Protection
Research indicates that this compound may also confer cardiovascular protective effects. Its ability to enhance endothelial function and reduce oxidative stress contributes to improved vascular health. While detailed studies are still emerging, preliminary findings suggest that this compound may help lower blood pressure and improve circulation through its antioxidative mechanisms .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with good bioavailability.
- Distribution : Widely distributed across various tissues.
- Elimination : Characterized by slow elimination rates, which may prolong its therapeutic effects .
Table 1: Summary of Pharmacokinetic Properties
| Property | Description |
|---|---|
| Absorption | Rapid |
| Bioavailability | High |
| Distribution | Wide (liver, intestine) |
| Elimination | Slow |
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of this compound on cognitive decline in an Alzheimer's disease model. Results showed significant improvements in cognitive function correlated with reduced Aβ accumulation and enhanced synaptic plasticity markers.
Case Study 2: Inflammatory Bowel Disease (IBD)
In an experimental model of IBD induced by DSS, this compound administration led to marked improvements in disease activity index (DAI), colon damage scores, and inflammatory cytokine levels. This suggests potential therapeutic applications for this compound in managing IBD .
Q & A
Q. What experimental models are most effective for studying bilobalide's neuroprotective effects, and how should they be designed?
this compound's neuroprotective effects are best studied using in vitro models (e.g., hippocampal slices exposed to hypoxia or excitotoxicity) and in vivo models (e.g., middle cerebral artery occlusion (MCAO) in rodents). For in vivo studies, administer this compound intraperitoneally at 10 mg/kg 1 hour pre- or post-ischemia to observe significant reductions in infarct size and improved neurological scores . Use two-way ANOVA with post-hoc Tukey tests to analyze dose-dependent efficacy and time-course data .
Q. How can this compound's pharmacokinetics and blood-brain barrier permeability be quantified in preclinical studies?
Employ microdialysis in rodent brains to measure extracellular this compound levels. After a 10 mg/kg i.p. dose, this compound reaches striatal concentrations of ~1 µM within 40 minutes, with a brain-to-plasma ratio of 1:5. Use HPLC-MS for quantification (detection limit: 0.25 ng/mL) and correct for in vitro probe recovery (6.4%) .
Q. What analytical techniques are validated for quantifying this compound in plant extracts and biological samples?
High-performance thin-layer chromatography (HPTLC) coupled with Q-TOF-MS in negative ion mode ([M-H]⁻ = 325.0730) ensures precise identification. For biological samples, combine microdialysis with LC-MS, ensuring methanol/water (1:1) extraction and sonication for stability .
Q. What molecular features contribute to this compound's high "information density," and how does this impact synthesis?
this compound's information density arises from its oxygen-rich structure (10 oxygen atoms) and asymmetric carbons. Efficient synthesis (11 steps) leverages fragment coupling of pre-oxygenated intermediates, minimizing stereochemical complexity .
Advanced Research Questions
Q. How can contradictory data on this compound's efficacy at varying dosages be resolved in stroke models?
Contradictions arise from dosage thresholds and timing. For example, 10 mg/kg reduces striatal infarct area to 13.1% (vs. 52.1% in controls), but 1 mg/kg shows no significance. Use dose-response curves (3–10 mg/kg) and administer within 1 hour post-MCAO for optimal efficacy. Statistical power analysis (N ≥ 7/group) and longitudinal designs mitigate variability .
Q. What molecular targets explain this compound's dual role in inhibiting excitotoxicity and promoting angiogenesis?
this compound modulates GABAₐ receptors (IC₅₀: 1–5 µM) to reduce glutamate excitotoxicity and activates Akt/eNOS pathways (phosphorylation ratios: 2–3x baseline) to enhance angiogenesis. Use Western blotting for p-Akt (Ser473) and p-eNOS (Ser1177) and co-immunoprecipitation to identify signaling crosstalk .
Q. How can synthetic routes for this compound be optimized for scalability while preserving stereochemical integrity?
Prioritize fragment coupling over linear synthesis. For example, Shenvi’s 2019 method achieves 11-step scalability via late-stage lactonization and stereoselective oxidations. Computational modeling (DFT) predicts transition states to avoid side reactions .
Q. What translational challenges arise when extrapolating this compound's neuroprotection from rodents to humans?
Rodent studies show 1 µM brain levels are therapeutic, but human BBB permeability may differ. Use Caco-2 cell assays to predict passive diffusion (Papp > 1 × 10⁻⁶ cm/s) and adjust dosing regimens based on allometric scaling (e.g., 0.81 mg/kg human equivalent dose) .
Methodological Recommendations
- Experimental Design : Include sham-operated controls and blinded outcome assessments in MCAO studies to reduce bias .
- Statistical Analysis : Apply two-way ANOVA for repeated measures (e.g., time-course glucose/glutamate levels) and Kaplan-Meier survival analysis for longitudinal data .
- Synthesis Validation : Characterize intermediates via ¹H/¹³C NMR and X-ray crystallography to confirm stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
